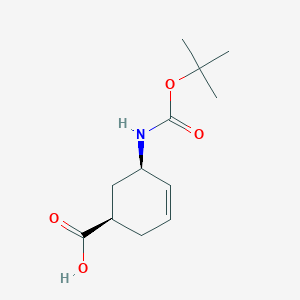

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid

Overview

Description

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclohexene ring with a Boc-protected amino group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexene derivative.

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and carboxylic acid group facilitate binding to active sites, influencing biochemical pathways and physiological responses. The stereochemistry of the compound plays a crucial role in its activity, as it determines the spatial arrangement of functional groups and their interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

(1R,5R)-5-Amino-cyclohex-3-enecarboxylic acid: Lacks the Boc protection, making it more reactive.

(1R,5R)-5-Boc-amino-cyclohexane carboxylic acid: Saturated version with different reactivity and applications.

(1R,5R)-5-Boc-amino-cyclopent-3-enecarboxylic acid: Smaller ring size, affecting its chemical properties and uses.

Uniqueness

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and functional groups, which provide a balance of stability and reactivity. The Boc protection enhances its utility in synthetic applications by preventing unwanted side reactions, while the cyclohexene ring offers a versatile scaffold for further modifications.

Biological Activity

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is a cyclic β-amino acid derivative with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a candidate for further research in pharmacology and therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The molecular formula is , and the compound exhibits a white solid form with a purity of 97% .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclohexene Ring : Using cyclization reactions to form the cyclohexene framework.

- Boc Protection : Introduction of the Boc group to protect the amino functionality during subsequent reactions.

- Carboxylation : Adding a carboxylic acid moiety to complete the structure.

A detailed synthesis pathway can be found in various studies focusing on cyclic β-amino acids, highlighting regio- and stereoselectivity in reactions .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that cyclic β-amino acids can function as inhibitors or modulators in various biochemical pathways.

Case Studies

- Antimicrobial Activity : Some studies have demonstrated that derivatives of cyclic β-amino acids exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains through disruption of cell wall synthesis .

- Neuroprotective Effects : There is emerging evidence suggesting that cyclic β-amino acids may possess neuroprotective properties. In vitro studies have indicated that these compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress .

- Inhibition of Enzymatic Activity : Research has identified the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to mycobactin biosynthesis in Mycobacterium tuberculosis, presenting a novel approach for anti-tubercular drug development .

Data Tables

Properties

IUPAC Name |

(1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLRBISLUXLKZ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933445-56-8 | |

| Record name | (1R,5R)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933445-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.